

Assessing the Translational Potential of CVN766: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: CVN766

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of **CVN766**, a novel, highly selective orexin-1 receptor (Ox1R) antagonist, from preclinical findings to early clinical development. In the landscape of psychiatric and metabolic disorders, targeting the orexin system presents a promising avenue for therapeutic intervention. This document offers an objective comparison of **CVN766** with current and emerging alternatives for its potential indications, primarily focusing on the negative symptoms of schizophrenia and binge eating disorder. All quantitative data is summarized in structured tables, and where available, detailed experimental methodologies are provided to support a thorough evaluation by the scientific community.

Mechanism of Action: A Highly Selective Approach

CVN766 is an orally active, potent antagonist of the orexin-1 receptor (Ox1R) with over 1000-fold selectivity over the orexin-2 receptor (Ox2R).[1][2] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors Ox1R and Ox2R, is a key regulator of various physiological functions. While Ox2R is primarily associated with wakefulness, Ox1R is predominantly involved in modulating motivation, reward, and stress responses.[3] Dysregulation of the orexin system has been implicated in a range of psychiatric conditions, including schizophrenia and addiction-related behaviors.[1][4]

The high selectivity of **CVN766** for Ox1R is a key differentiating feature. Non-selective orexin antagonists, which also block Ox2R, are known to induce somnolence, a side effect that could

be limiting for therapeutic indications not related to sleep.[1][3] By specifically targeting Ox1R, **CVN766** aims to modulate pathological behaviors without causing unwanted sedative effects.

Preclinical to Clinical Translation: A Comparative Overview

The translational potential of a drug candidate is assessed by its journey from demonstrating a plausible mechanism and efficacy in preclinical models to exhibiting a favorable safety and efficacy profile in human clinical trials. This section compares the available data for **CVN766** with its direct competitor, nivasorexant (another selective Ox1R antagonist), and established treatments for its target indications.

Preclinical Data Summary

Detailed quantitative preclinical efficacy data for **CVN766** is not extensively available in the public domain. However, press releases and publications from Cerevance report that **CVN766** has demonstrated efficacy in multiple preclinical models relevant to schizophrenia and binge eating disorder.[1][2][4] These include models of cognition and negative symptoms of schizophrenia, such as the reversal of phencyclidine (PCP)-induced social interaction deficits, and models of dependency-type behaviors.[2][4]

In contrast, more detailed preclinical data is available for the selective Ox1R antagonist, nivasorexant, which has been evaluated in animal models of binge eating.

Parameter	CVN766	Nivasorexant (ACT-539313)	Alternative: Topiramate
Target	Orexin-1 Receptor (Ox1R) Antagonist	Orexin-1 Receptor (Ox1R) Antagonist	Multiple (GABA-A receptor modulator, glutamate receptor antagonist)
Selectivity	>1000-fold for Ox1R over Ox2R[1][3]	Selective for Ox1R	Non-selective
Animal Models (Binge Eating)	Efficacy reported in binge eating models[4]	Dose-dependently reduced binge-like eating in rats with an effect size comparable to topiramate[5][6]	Reduced binge-like eating in rats[5][6]
Animal Models (Schizophrenia)	Efficacy in models of cognition and negative symptoms (e.g., reversal of PCP-induced social interaction deficits)[2][4]	Not reported for schizophrenia models	Not a primary treatment for negative symptoms

Experimental Protocols: Preclinical

- **Nivasorexant** - Animal Model of Binge-Eating Disorder: Binge-like eating of highly palatable food in rats was induced by intermittent, repeated periods of dieting and access to the palatable food, followed by an acute stress challenge. The efficacy of nivasorexant in reducing binge-like eating was compared to other selective Ox1R antagonists and the positive control, topiramate.[5][6]
- **CVN766** - Animal Models of Schizophrenia (General Description): While specific protocols are not detailed, reports mention the use of established models such as the phencyclidine (PCP)-induced social interaction deficit model. In this model, the administration of PCP to rodents induces behaviors that mimic the negative symptoms of schizophrenia, such as

social withdrawal. The ability of **CVN766** to reverse these deficits is taken as a measure of its potential efficacy.

Clinical Data Summary

CVN766 has successfully completed a Phase 1 clinical trial in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile.^[1] This initial success has paved the way for planned Phase 2 trials in patients with schizophrenia and binge eating disorder.^[3]

In contrast, the direct competitor nivasorexant, despite promising preclinical data, did not demonstrate efficacy in a Phase 2 trial for binge eating disorder.^{[7][8]} This highlights the challenges of translating preclinical findings to clinical success.

For the target indications, several alternative treatments are already established.

Binge Eating Disorder

Parameter	CVN766 (Phase 1 Data)	Nivasorexant (Phase 2 Data)	Alternative: Lisdexamfetamine (Vyvanse)
Efficacy	Phase 2 trials planned	No improvement in binge eating behavior over placebo (change from baseline in binge days/week was identical for both groups)[7][8]	Significant decrease in weekly binge days at 50mg and 70mg doses compared to placebo.[9][10] 42.2% (50mg) and 50% (70mg) of patients achieved 4-week binge cessation vs. 21.3% for placebo.[9][10]
Safety & Tolerability	Well-tolerated with no serious adverse events. Most common AEs (>5%): headache (10.9%), dizziness (7.8%), presyncope (6.2%). No evidence of somnolence.[1]	Well-tolerated. Incidence of treatment-emergent adverse events was similar to placebo. Frequency of somnolence and fatigue was similar to placebo.[7][8]	Common AEs: dry mouth, decreased appetite, insomnia, headache.[11] Discontinuation due to AEs was low.
Mechanism of Action	Selective Ox1R Antagonist	Selective Ox1R Antagonist	Dextroamphetamine prodrug; CNS stimulant

Negative Symptoms of Schizophrenia

Parameter	CVN766 (Phase 1 Data)	Alternative: Cariprazine (Vraylar)	Alternative: Amisulpride
Efficacy	Phase 2 trial planned for negative and cognitive symptoms. [4]	Significantly improved negative symptoms in patients with predominantly negative symptoms compared to risperidone. [12][13] Showed a 22% reduction on the PANSS negative subscale in a 12-week study. [14]	More efficacious than first-generation antipsychotics for negative symptoms.
Safety & Tolerability	Well-tolerated in healthy volunteers. [1]	Common AEs: akathisia, insomnia, weight gain. [14]	Can be associated with hyperprolactinemia.
Mechanism of Action	Selective Ox1R Antagonist	D2/D3 and 5-HT1A receptor partial agonist	D2/D3 receptor antagonist

Experimental Protocols: Clinical

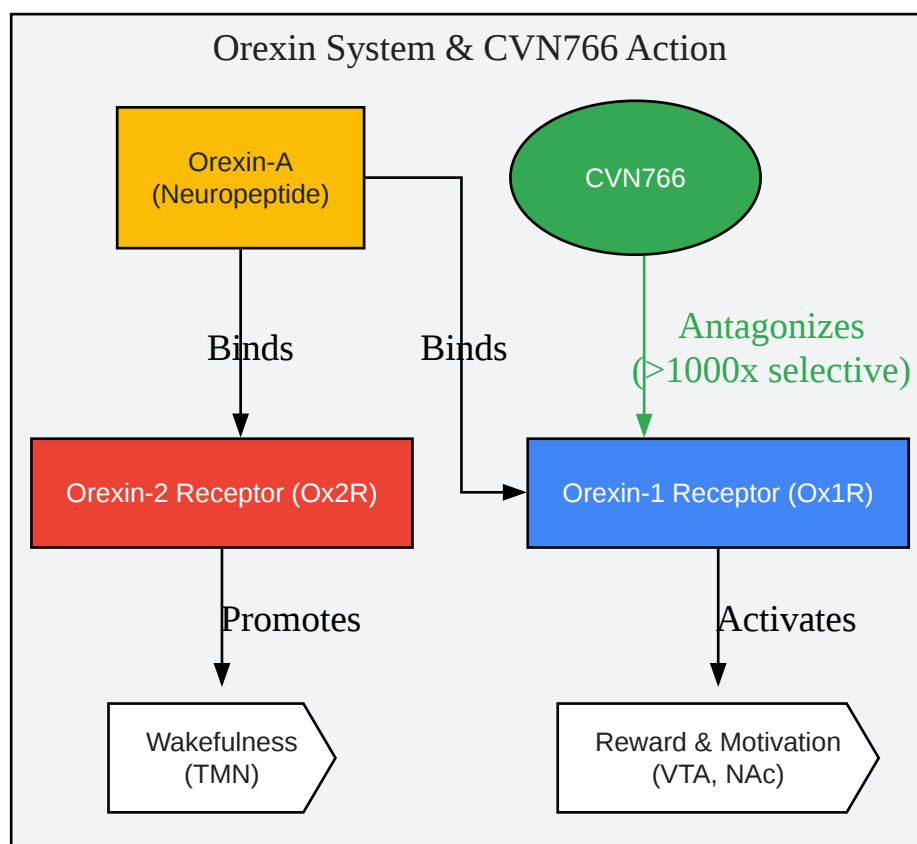
- **CVN766** - Phase 1 Trial: A randomized, double-blind, placebo-controlled study in 64 healthy subjects evaluating the safety, tolerability, and pharmacokinetics of escalating single and multiple doses of **CVN766**. [6]
- Nivasorexant - Phase 2 Trial: A placebo-controlled, double-blind study in adults with moderate to severe binge-eating disorder. Participants were randomized to receive either placebo or nivasorexant (100 mg b.i.d.). The primary endpoint was the change from baseline to Week 12 in the number of binge eating days per week. [7][8]
- Lisdexamfetamine - Binge Eating Disorder Trial: A randomized, double-blind, placebo-controlled trial in adults with moderate to severe binge eating disorder. Participants received

fixed doses of 30, 50, or 70 mg/d of lisdexamfetamine or placebo. The primary outcome was the change in the number of binge-eating days per week from baseline to week 11.[15]

- Cariprazine - Negative Symptoms of Schizophrenia Trial: A study evaluating the efficacy and safety of cariprazine versus risperidone in patients with predominantly negative symptoms of schizophrenia for at least 6 months. The primary outcome was the change from baseline to week 26 in the PANSS factor score for negative symptoms.[12]

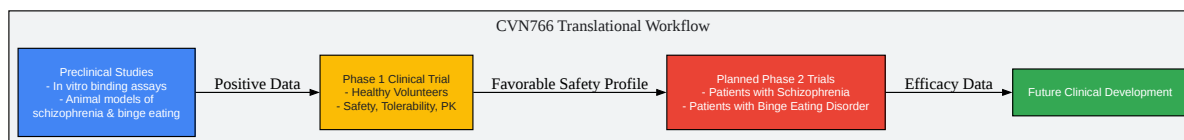
Visualizing the Pathways and Processes

To further aid in the understanding of **CVN766**'s mechanism and the context of its development, the following diagrams are provided.



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Caption: Orexin-A signaling and the selective antagonism of Ox1R by **CVN766**.



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Caption: The translational path of **CVN766** from preclinical to clinical development.

Conclusion and Future Directions

CVN766 represents a promising therapeutic candidate with a well-defined and highly selective mechanism of action. Its successful completion of a Phase 1 trial with a favorable safety profile and no evidence of somnolence provides a strong foundation for further clinical investigation. The translational journey from preclinical models, where it has shown efficacy in relevant behavioral paradigms, to planned Phase 2 studies in patient populations is a critical step in validating its therapeutic potential.

The comparison with nivasorexant underscores the inherent risks in drug development, where promising preclinical results do not always translate to clinical efficacy. However, the distinct chemical structure and potentially different pharmacokinetic and pharmacodynamic properties of **CVN766** may lead to a different clinical outcome.

Furthermore, when compared to existing treatments for binge eating disorder and the negative symptoms of schizophrenia, **CVN766** offers a novel mechanism of action that could provide an alternative or adjunctive therapeutic option. For binge eating disorder, an alternative to a stimulant-based therapy could be beneficial for certain patient populations. For the negative symptoms of schizophrenia, which remain a significant unmet medical need, a targeted therapy like **CVN766** could represent a substantial advancement.

The upcoming Phase 2 clinical trials will be pivotal in determining the clinical utility of **CVN766**. Researchers and drug development professionals should closely monitor the outcomes of these studies to fully assess the translational potential of this selective Ox1R antagonist. The

data generated will be crucial for understanding the role of the orexin-1 receptor in these complex disorders and for shaping the future landscape of psychiatric and metabolic disease treatment.

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